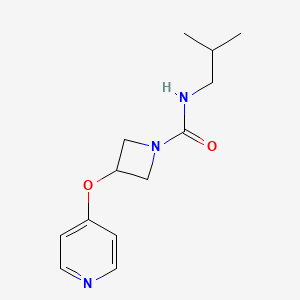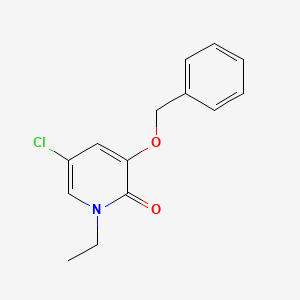![molecular formula C11H22ClNO B2725663 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride CAS No. 2138261-08-0](/img/structure/B2725663.png)
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride” is a chemical compound with the CAS Number: 2138261-08-0 . It has a molecular weight of 219.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H21NO.ClH/c1-10(2)7-11(8-13-10)5-3-9(12)4-6-11;/h9H,3-8,12H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride is involved in the synthesis of various derivative compounds. For instance, its derivatives include carbo(hetero)cyclospirobutanoic lactones, which are transformed through chemical reactions for further use in different applications (Kuroyan, Pogosyan, & Grigoryan, 1995).
Muscarinic Agonist Activity
This compound has been evaluated as a muscarinic agonist, particularly for the symptomatic treatment of dementia of Alzheimer's type. Research includes the synthesis of related 1-oxa-8-azaspiro[4.5]decanes and their assessment as M1 muscarinic agonists (Tsukamoto et al., 1995).
Cancer Cell Growth Inhibition
Certain synthesized amines from this compound derivatives showed significant inhibition of cancer cell growth in human cancer cells grown in tissue culture (Rice, Sheth, & Wheeler, 1973).
Structural Analyses and Crystallography
Studies have also been conducted on the crystal structure of compounds derived from this compound, contributing to understanding their molecular structures for potential applications in various fields (Wang et al., 2011).
Antiviral Research
Research includes the synthesis of derivatives for evaluating their potential in antiviral drug development, particularly against human coronavirus and influenza virus (Apaydın et al., 2019).
Immunomodulatory Agents
This compound has also been a part of synthesizing analogues of spirogermanium with potential as immunomodulatory agents. These compounds have shown effects in diseases of autoimmune origin and might be useful in tissue transplantation (Badger et al., 1990).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propiedades
IUPAC Name |
3,3-dimethyl-2-oxaspiro[4.5]decan-8-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-10(2)7-11(8-13-10)5-3-9(12)4-6-11;/h9H,3-8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHILRWIXMCVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC(CC2)N)CO1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate](/img/structure/B2725583.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2725587.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2725589.png)

![3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B2725594.png)



![4-[3-[(2-Methyl-1-benzofuran-3-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2725601.png)

![(E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2725603.png)
